5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide
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Overview
Description
5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide is a complex organic compound with the molecular formula C22H14N4O4. It is known for its unique structure, which includes a quinoline and acridine moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline and acridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline and acridine derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives .
Scientific Research Applications
5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to DNA: The compound can intercalate into DNA, disrupting its structure and function.
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to cell death or growth inhibition.
Modulating Signaling Pathways: The compound can affect various signaling pathways, influencing cell behavior and function
Comparison with Similar Compounds
Similar Compounds
- 5,7,12,14-Tetrahydro-6,13-dimethyl-7,14-dioxoquino[2,3-b]acridine-4-sulfonic acid
- 5,7,12,14-Tetrahydro-2,9-dimethyl-7,14-dioxoquino[2,3-b]acridine-3-sulfonic acid
- 7,14-Dioxo-5,7,12,14-tetrahydroquinolino[2,3-b]acridine-2,9-disulfonamide .
Uniqueness
5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide is unique due to its specific structure, which combines quinoline and acridine moieties.
Properties
CAS No. |
32892-89-0 |
---|---|
Molecular Formula |
C22H14N4O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2,9-dicarboxamide |
InChI |
InChI=1S/C22H14N4O4/c23-21(29)9-1-3-15-11(5-9)19(27)13-8-18-14(7-17(13)25-15)20(28)12-6-10(22(24)30)2-4-16(12)26-18/h1-8H,(H2,23,29)(H2,24,30)(H,25,27)(H,26,28) |
InChI Key |
ATZRWFMBPNCDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)C(=O)N |
Origin of Product |
United States |
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